(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Overview
Description
(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound with a unique structure that includes a thienoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multiple steps. The process begins with the preparation of the thienoimidazole core, followed by the introduction of the prop-2-en-1-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored for its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]imidazole Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Sulfonyl Derivatives: Compounds with sulfonyl groups can exhibit similar reactivity and applications, particularly in medicinal chemistry.
Uniqueness
The uniqueness of (3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2S2 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(3aR,6aS)-5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C8H12N2O2S2/c1-2-3-10-7-5-14(11,12)4-6(7)9-8(10)13/h2,6-7H,1,3-5H2,(H,9,13)/t6-,7+/m1/s1 |
InChI Key |
IFBZULMCGJIHQY-RQJHMYQMSA-N |
Isomeric SMILES |
C=CCN1[C@H]2CS(=O)(=O)C[C@H]2NC1=S |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2NC1=S |
solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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